PU-H71 hydrate

Triple-Negative Breast Cancer Xenograft Efficacy Complete Response

PU-H71 hydrate (zelavespib monohydrate) is a fully synthetic purine-scaffold inhibitor of heat shock protein 90 (HSP90). Unlike first-generation benzoquinone ansamycin HSP90 inhibitors, PU-H71 selectively binds the tumor-enriched epichaperome fraction of HSP90 (teHSP90) rather than broadly inhibiting all cellular HSP90 pools.

Molecular Formula C18H23IN6O3S
Molecular Weight 530.4 g/mol
CAS No. 1215828-29-7
Cat. No. B1465952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePU-H71 hydrate
CAS1215828-29-7
Molecular FormulaC18H23IN6O3S
Molecular Weight530.4 g/mol
Structural Identifiers
SMILESCC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.O
InChIInChI=1S/C18H21IN6O2S.H2O/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13;/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23);1H2
InChIKeyZUGBRIZOLBTCHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PU-H71 Hydrate (CAS 1215828-29-7): A Purine-Scaffold HSP90 Epichaperome Inhibitor for Targeted Oncology Research and Procurement


PU-H71 hydrate (zelavespib monohydrate) is a fully synthetic purine-scaffold inhibitor of heat shock protein 90 (HSP90) [1]. Unlike first-generation benzoquinone ansamycin HSP90 inhibitors, PU-H71 selectively binds the tumor-enriched epichaperome fraction of HSP90 (teHSP90) rather than broadly inhibiting all cellular HSP90 pools [2]. The compound has completed Phase 1b clinical evaluation in solid tumors and lymphoma, demonstrating intratumoral concentrations exceeding the cellular IC50 at well-tolerated doses [3]. PU-H71 hydrate is supplied as a research-grade small molecule (MW 512.37 anhydrous; MW ~530.38 as monohydrate) for preclinical and mechanistic investigation .

Why PU-H71 Hydrate Cannot Be Substituted by Generic HSP90 Inhibitors: Epichaperome Selectivity and Divergent Preclinical Profiles


HSP90 inhibitors are not interchangeable. First-generation benzoquinone ansamycins (e.g., 17-AAG/tanespimycin, 17-DMAG) bind broadly to all cellular HSP90 pools and carry dose-limiting hepatotoxicity driven by the quinone moiety [1]. Resorcinol-based inhibitors (e.g., ganetespib, NVP-AUY922) share overlapping but distinct resistance profiles [2]. PU-H71 is differentiated by its purine scaffold that confers preferential binding to the tumor-specific epichaperome—a biochemically distinct HSP90 fraction present in stressed cancer cells but largely absent from normal tissues [3]. This selectivity translates into quantifiable differences in tumor retention kinetics, normal-tissue toxicity, and cross-resistance patterns that preclude simple substitution by any in-class alternative. The quantitative evidence below substantiates these differentiation dimensions for procurement and experimental design decisions.

PU-H71 Hydrate Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against HSP90 Inhibitor Benchmarks


Complete Tumor Regression and Sustained Retreatment Response in Triple-Negative Breast Cancer Xenografts vs. Cytostatic Effects of Geldanamycin Analogs

PU-H71 achieves complete tumor regression in TNBC xenograft models with durable retreatment responses, a quantitatively distinct outcome from the primarily cytostatic tumor growth inhibition reported for geldanamycin derivatives. In the MDA-MB-231 xenograft model, PU-H71 administered at 75 mg/kg on an alternate-day schedule produced a 100% complete response, with tumors replaced by scar tissue after 37 days of treatment . In the fast-growing HCC-1806 model, six doses of PU-H71 (75 mg/kg alternate-day) over 12 days resulted in an 87% regression in tumor volume . Notably, TNBC tumors remained sensitive to retreatment over multiple cycles extending beyond 5 months without evidence of acquired resistance [1].

Triple-Negative Breast Cancer Xenograft Efficacy Complete Response

PU-H71 Resistance Can Be Overcome by Ganetespib but Not by Tanespimycin: Differential Cross-Resistance Profiles in KRAS-Mutant Cancer Models

In a prospective resistance study, multiple KRAS-mutant cancer cell lines with acquired resistance to PU-H71 were generated and cross-tested against structurally distinct HSP90 inhibitors. PU-H71-resistant cells retained full dependence on HSP90 function (confirmed by shRNA knockdown of HSP90AA1/HSP90AB1), yet exhibited divergent sensitivity to other clinical-stage HSP90 inhibitors. Resistance to PU-H71 could be overcome, at least in part, by ganetespib (STA-9090), but not by tanespimycin (17-AAG), indicating that the underlying resistance mechanisms (HSP90α Y142N mutation/HSP90AA1 amplification and ABCB1/MDR1 overexpression) differentially affect these drug classes [1].

Drug Resistance KRAS Mutant Cross-Resistance

Tumor-Selective Apoptosis Induction with Sparing of Normal Human Fibroblasts vs. Non-Selective Toxicity of Benzoquinone HSP90 Inhibitors

PU-H71 induces apoptosis through endoplasmic reticulum (ER) stress and the mitochondrial pathway selectively in cancer cells while sparing normal human fibroblasts. In a systematic study across multiple cancer histotypes, PU-H71 triggered apoptosis in melanoma, cervix, colon, liver, and lung cancer cell lines, but did not induce apoptosis in normal human fibroblasts [1]. This contrasts with the known toxicity profile of geldanamycin-class inhibitors, where the benzoquinone moiety generates reactive oxygen species (ROS) causing hepatotoxicity in normal liver tissue independent of HSP90 inhibition; superoxide formation rates follow the order 17-DMAG > 17-AAG > geldanamycin [2].

Cancer Selectivity Apoptosis Normal Tissue Sparing

PU-H71 Overcomes Bcl-2-Mediated Apoptosis Resistance Whereas the ER Stressor Thapsigargin Fails: Direct Head-to-Head Comparison

In a direct experimental comparison, PU-H71 induced apoptosis in cells engineered to overexpress the anti-apoptotic protein Bcl-2, whereas the canonical ER stressor thapsigargin failed to do so [1]. This demonstrates that PU-H71 engages a mechanistically distinct apoptosis execution pathway that bypasses Bcl-2-mediated survival signals—a common mechanism of chemoresistance in multiple tumor types. Notably, PU-H71 not only overcame Bcl-2-conferred resistance but also acted through the mitochondrial apoptosis pathway by downregulating endogenous Bcl-2, upregulating and activating Bax, permeabilizing mitochondrial membranes, releasing cytochrome c, and activating caspases [1].

Bcl-2 Resistance Apoptosis Chemoresistance

Extended Multi-Day Tumor Retention with Simultaneous Rapid Clearance from Normal Tissues: PET Imaging Evidence in Human Patients

First-in-human PET imaging with 124I-PU-H71 demonstrated that the compound is retained by tumors for several days (up to 192 hours/8 days post-injection) while simultaneously clearing rapidly from blood, bone, and healthy soft tissues [1]. In a representative patient with pancreatic cancer, the tumor-to-bloodpool SUV ratio increased by 371% between 3 and 24 hours post-injection (ratio 4.2 at 3h vs. 19.8 at 24h), reflecting sustained tumor retention with concomitant blood clearance [2]. This contrasts with the plasma half-life of 8.4 ± 3.6 hours for the therapeutic compound, indicating that intratumoral residence time far exceeds systemic circulation time [3]. By comparison, 17-AAG exhibits a plasma half-life of approximately 2.5–4 hours with limited tumor-specific retention and dose-limiting hepatic toxicity [4].

Tumor Pharmacokinetics PET Imaging Tissue Biodistribution

Absence of Hepatotoxicity vs. Dose-Limiting Liver Toxicity of Geldanamycin-Class Inhibitors: Non-Quinone Scaffold Advantage in HCC Models

In a comparative study using HCC xenograft models, PU-H71—which lacks the benzoquinone moiety—was retained in tumors at pharmacologically relevant concentrations while being rapidly cleared from nontumorous liver, showing potent antitumor activity without causing hepatotoxicity [1]. In direct contrast, the geldanamycin derivatives 17-AAG and 17-DMAG carry the benzoquinone moiety that has been mechanistically linked to dose-limiting liver toxicity through ROS-mediated mechanisms; this hepatotoxicity has been a major barrier to their clinical development [1]. In the first-in-human Phase 1 trial, PU-H71 was well tolerated at doses up to 470 mg/m²/day with no dose-limiting toxicities observed, and the human maximum tolerated dose (MTD) was not reached [2].

Hepatotoxicity Avoidance Hepatocellular Carcinoma Scaffold Safety

PU-H71 Hydrate: Defined Research Application Scenarios Where Epichaperome Targeting Provides Decisive Experimental Advantages


Triple-Negative Breast Cancer Preclinical Efficacy Studies Requiring Complete Tumor Regression Endpoints

PU-H71 is the appropriate HSP90 inhibitor for TNBC xenograft and PDX studies where the experimental endpoint is complete tumor regression rather than growth delay. At 75 mg/kg alternate-day dosing, PU-H71 achieves 100% complete responses in the MDA-MB-231 model with tumors replaced by scar tissue, and 87% regression in HCC-1806 within 12 days [1]. Critically, retreatment over multiple cycles exceeding 5 months is feasible without resistance emergence, enabling long-term efficacy and relapse studies that are not achievable with geldanamycin-class inhibitors, which face both toxicity constraints and more rapid resistance development [2].

Mechanistic Studies of Cancer-Selective Apoptosis and Bcl-2-Mediated Chemoresistance

PU-H71 uniquely enables apoptosis mechanism studies in Bcl-2-overexpressing cancer models where the canonical ER stressor thapsigargin fails to induce cell death [1]. Its dual mechanism—ER stress induction via the UPR pathway coupled with direct mitochondrial apoptosis execution through Bcl-2 downregulation, Bax activation, and cytochrome c release—provides a tool to dissect the intersection of ER stress signaling and mitochondrial apoptosis regulation in chemoresistant contexts. The cancer-cell selectivity (apoptosis in five cancer histotypes, none in normal fibroblasts) further allows clean experimental discrimination between cancer-specific and general cellular stress responses [1].

In Vivo Tumor Pharmacokinetic Studies and Intratumoral Drug Concentration Monitoring via PET Imaging

The availability of 124I-labeled PU-H71 as a PET tracer enables non-invasive, real-time measurement of intratumoral drug concentrations—a capability not available for other HSP90 inhibitor classes. The extended tumor retention (≥8 days) with rapid blood and normal-tissue clearance documented in human patients [1] supports experimental designs where intratumoral pharmacokinetics and target engagement can be longitudinally monitored. This is directly relevant for dose-finding studies, as intratumoral concentrations of 0.5–8 µM (above the IC50 for most cancer cells) are consistently achieved at clinically relevant doses (50–300 mg/m²) [2].

HSP90 Inhibitor Resistance Mechanism Studies with Defined Cross-Resistance Pharmacology

PU-H71 exhibits a unique cross-resistance profile: cells with acquired PU-H71 resistance remain sensitive to ganetespib but are fully cross-resistant to tanespimycin (17-AAG) [1]. This defined pharmacology—driven by HSP90α Y142N mutation, HSP90AA1 amplification, and ABCB1/MDR1 overexpression—makes PU-H71 an essential tool for systematic resistance mechanism studies. Researchers can use this differential sensitivity pattern as a functional readout to distinguish between N-terminal domain mutation-driven resistance (affects PU-H71 and tanespimycin) and efflux pump-mediated resistance (affects PU-H71 primarily), enabling rational design of HSP90 inhibitor sequencing strategies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for PU-H71 hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.